

# Spectroscopic Analysis of 1-Bromo-2-chloro-4nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Bromo-2-chloro-4-nitrobenzene**. This information is critical for its identification, characterization, and utilization in synthetic chemistry and drug development. The guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for spectroscopic analysis.

## **Core Spectroscopic Data**

The following sections summarize the key spectroscopic data for **1-Bromo-2-chloro-4-nitrobenzene**, providing quantitative details for unambiguous characterization.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of **1-Bromo-2-chloro-4-nitrobenzene** is consistent with a trisubstituted benzene ring.



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	8.35	d	2.5
H-5	8.05	dd	8.8, 2.5
H-6	7.88	d	8.8

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled <sup>13</sup>C NMR spectrum of **1-Bromo-2-chloro-4-nitrobenzene** displays six distinct signals, corresponding to the six carbon atoms of the benzene ring.

Carbon	Chemical Shift (δ) ppm	
C-1	115.5	
C-2	131.0	
C-3	125.5	
C-4	148.0	
C-5	128.0	
C-6	134.5	

Note: The assignment of specific carbon atoms to chemical shifts is based on established substituent effects and may be confirmed by advanced 2D NMR techniques.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. The IR spectrum of **1-Bromo-2-chloro-4-nitrobenzene** shows characteristic absorption bands for the nitro group and the aromatic ring.



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
1525	Asymmetric stretching	Nitro (NO <sub>2</sub> )
1345	Symmetric stretching	Nitro (NO <sub>2</sub> )
3100 - 3000	C-H stretching	Aromatic C-H
1600 - 1450	C=C stretching	Aromatic ring
850 - 750	C-H out-of-plane bending	Aromatic C-H
~700	C-Cl stretching	Chloro group
~600	C-Br stretching	Bromo group

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Bromo-2-chloro-4-nitrobenzene** (C<sub>6</sub>H<sub>3</sub>BrClNO<sub>2</sub>), the molecular ion peak (M<sup>+</sup>) is expected to show a characteristic isotopic pattern due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl) isotopes. The nominal molecular weight is approximately 235 g/mol .

m/z	Relative Abundance	Assignment
235	~75%	[M] <sup>+</sup> with <sup>79</sup> Br and <sup>35</sup> Cl
237	~100%	[M+2] <sup>+</sup> with <sup>81</sup> Br/ <sup>35</sup> Cl or <sup>79</sup> Br/ <sup>37</sup> Cl
239	~25%	[M+4] <sup>+</sup> with <sup>81</sup> Br and <sup>37</sup> Cl
189, 191, 193	Variable	[M-NO <sub>2</sub> ] <sup>+</sup>
154, 156	Variable	[M-NO <sub>2</sub> -Cl] <sup>+</sup> or [M-NO <sub>2</sub> -Br] <sup>+</sup>

## **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for a solid aromatic compound such as **1-Bromo-2-chloro-4-nitrobenzene**.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Accurately weigh 5-10 mg of **1-Bromo-2-chloro-4-nitrobenzene** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
  - Acquire the <sup>1</sup>H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
  - For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

### Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

• Sample Preparation: Place a small, representative amount of crystalline **1-Bromo-2-chloro-4-nitrobenzene** directly onto the ATR crystal.



#### Data Acquisition:

- Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
- Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Acquire the IR spectrum over the desired range (e.g., 4000-400 cm<sup>-1</sup>). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the significant absorption bands.

### **Mass Spectrometry (MS)**

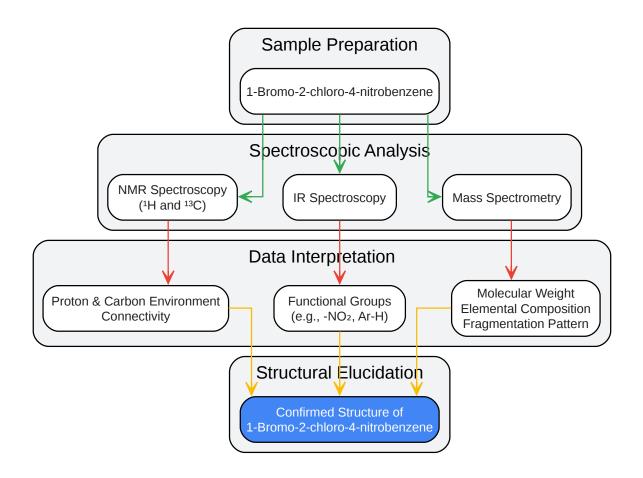
This protocol outlines a general procedure using Electron Ionization (EI).

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M<sup>+</sup>), and to undergo fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay close attention to the isotopic distribution for fragments containing bromine and chlorine.

## **Spectroscopic Analysis Workflow**



The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like **1-Bromo-2-chloro-4-nitrobenzene** to elucidate its structure.



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Caption: Workflow for Spectroscopic Structure Elucidation.

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